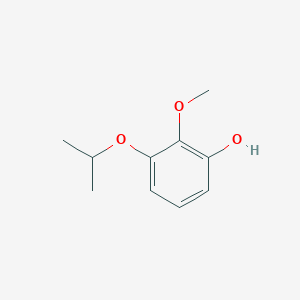

3-Isopropoxy-2-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-methoxy-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C10H14O3/c1-7(2)13-9-6-4-5-8(11)10(9)12-3/h4-7,11H,1-3H3 |

InChI Key |

OUYMXJZBKHNCFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1OC)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Isopropoxy 2 Methoxyphenol and Its Structural Analogs

Regioselective Synthesis of Alkoxyphenols

Achieving regioselectivity in the synthesis of alkoxyphenols is paramount for constructing complex molecules with desired properties. Chemists employ several strategies to control the position of incoming functional groups on the aromatic ring.

Directed Functionalization Approaches

Directed functionalization is a powerful strategy that utilizes a directing group to guide a reagent to a specific position on the aromatic ring. beilstein-journals.org This approach is essential for overcoming the inherent reactivity patterns of the phenol (B47542) ring, which typically favor ortho- and para-substitution.

Recent advancements have focused on the direct C-H functionalization of free phenols, which avoids the need for protecting groups and leads to more efficient synthetic routes. mdpi.com For instance, metal-free, alcohol-directed heteroarylation of remote C-H bonds has been achieved using phenyliodine bis(trifluoroacetate) (PIFA), where an alkoxy radical, generated from a free alcohol under visible light, triggers a regioselective hydrogen-atom transfer. d-nb.infonih.gov This method allows for the construction of a new C-C bond by cleaving two unactivated C-H bonds under mild conditions. d-nb.infonih.gov

Another approach involves the use of directing groups that can be temporarily installed and later removed. These groups can steer the functionalization to a specific site, after which they are cleaved to reveal the desired product. beilstein-journals.org The choice of directing group and reaction conditions is crucial for achieving high regioselectivity. beilstein-journals.orgmdpi.com For example, the regioselective synthesis of substituted o-alkoxyphenol derivatives has been accomplished through the thermal benzannulation of Fischer (alkenylcyclobutenyl)carbene complexes. nih.govfigshare.com

Cross-Coupling Methodologies for Aryl Ether Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net In the context of alkoxyphenol synthesis, these reactions are primarily used for the formation of the aryl ether linkage.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgorganic-chemistry.orgacs.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts and milder conditions. wikipedia.orgorganic-chemistry.org For instance, the use of ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can significantly improve the efficiency of copper-catalyzed ether formation. organic-chemistry.org The reaction mechanism typically involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This method offers a valuable alternative to the Ullmann condensation, often proceeding under milder conditions and with a broader substrate scope. wikipedia.orgprinceton.edu The development of sterically hindered phosphine (B1218219) ligands has been instrumental in the success of the Buchwald-Hartwig reaction, allowing for the coupling of a wide variety of aryl halides and alcohols. wikipedia.orgorganic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl ethers, particularly from less reactive phenol derivatives like aryl ethers themselves. acs.orgresearchgate.netnih.gov These methods often involve the activation of robust C-O bonds, which is a significant challenge in organic synthesis. acs.orgresearchgate.net

The table below summarizes key features of these cross-coupling methodologies.

| Methodology | Catalyst | Typical Substrates | Key Advantages | Typical Conditions |

| Ullmann Condensation | Copper | Aryl Halides, Alcohols/Phenols | Cost-effective | High temperatures, polar solvents wikipedia.org |

| Buchwald-Hartwig Ether Synthesis | Palladium | Aryl Halides, Alcohols/Phenols | Mild conditions, broad scope wikipedia.orgorganic-chemistry.org | Base, phosphine ligand wikipedia.org |

| Nickel-Catalyzed Coupling | Nickel | Aryl Ethers, Organometallic Reagents | Activation of inert C-O bonds acs.orgresearchgate.net | Pincer complexes, Grignard reagents nih.gov |

Preparation of 3-Isopropoxy-2-methoxyphenol from Precursor Molecules

The synthesis of this compound can be efficiently achieved by modifying more readily available precursor molecules, such as those derived from natural products.

Routes Involving Vanillyl Alcohol Derivatives

Vanillin (B372448), a major component of natural vanilla, can be chemically transformed into vanillyl alcohol. wur.nlnih.gov A reported synthesis details the etherification of vanillyl alcohol with isopropanol (B130326) in the presence of an acid catalyst like amberlyst-15. scispace.comaip.org This reaction proceeds at room temperature and, after neutralization, yields 4-(isopropoxymethyl)-2-methoxyphenol, a structural isomer of the target compound, in high yield. scispace.comaip.org While this specific route produces an isomer, it highlights the utility of vanillyl alcohol as a versatile starting material for accessing various substituted methoxyphenols. Further synthetic modifications could potentially be employed to achieve the desired 3-isopropoxy substitution pattern.

Derivatization of Guaiacol (B22219) and Other Methoxyphenols

Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that serves as a common precursor for the synthesis of more complex derivatives. wikipedia.org The synthesis of aryl-substituted guaiacol derivatives has been achieved through acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes. nih.gov This method provides access to various substituted 2-methoxyphenol structures. nih.gov

The direct functionalization of guaiacol at the 3-position presents a regiochemical challenge due to the directing effects of the hydroxyl and methoxy (B1213986) groups. However, strategic use of protecting groups and directed lithiation or electrophilic substitution reactions can potentially achieve the desired substitution. For instance, selective carboxylation of guaiacol has been demonstrated, indicating that functionalization at different positions is possible under controlled conditions. google.com Furthermore, studies on the electrocatalytic hydrogenation of guaiacol and its derivatives, such as 2-ethoxyphenol (B1204887) and 2-isopropoxyphenol, show that these compounds can undergo further transformations, suggesting pathways for derivatization. researchgate.net

Synthesis of Complex Molecular Architectures Featuring this compound Moieties

The this compound scaffold can be incorporated into larger, more complex molecular architectures. Such endeavors are crucial in fields like medicinal chemistry and materials science, where the specific substitution pattern of the phenolic ring can impart unique biological or physical properties.

The synthesis of these complex molecules often relies on the robust and versatile cross-coupling reactions previously discussed. For example, a molecule containing the this compound unit could be coupled with another molecular fragment via a Suzuki, Stille, or Sonogashira reaction, provided the appropriate functional handles (e.g., a halide or boronic acid) are present on each coupling partner.

While specific examples detailing the synthesis of complex molecules featuring a this compound moiety are not prevalent in the searched literature, the principles of modern synthetic organic chemistry provide a clear framework for how such syntheses would be approached. The continual development of new catalytic systems and synthetic methodologies will undoubtedly facilitate the construction of ever more complex and functional molecules based on this and other substituted phenol scaffolds.

Incorporation into Polycyclic and Heterocyclic Systems (e.g., Lamellarins, Beta-Carbolines)

The structural unit of a substituted phenolic ether, such as that found in this compound, is a recurring motif in a variety of biologically active polycyclic and heterocyclic compounds. Strategic synthesis planning often leverages these pre-functionalized aromatic rings to construct complex natural product skeletons efficiently.

Lamellarins

Lamellarins are a class of marine alkaloids known for their potent cytotoxic and multidrug resistance-reversing activities. mdpi.com Their core structure is typically a mdpi.comsciforum.net-fused pyrrolocoumarin system. mdpi.com The synthesis of these complex pentacyclic scaffolds frequently relies on the strategic use of substituted phenyl precursors that mirror the oxygenation patterns of the target molecule. Analogs of this compound are valuable starting materials or key intermediates in these synthetic pathways.

Key synthetic approaches involve building the central pyrrole (B145914) core and then elaborating it to form the complete polycyclic system. mdpi.combeilstein-archives.org One prominent strategy is the [3+2] cycloaddition to form a 1,2,4-trisubstituted pyrrole, which is then subjected to palladium-mediated cross-dehydrogenative coupling (CDC) to forge the final C-C bonds, creating the fused isoquinoline-coumarin system. beilstein-archives.org For example, the synthesis of Lamellarin Z involves the reaction of ethyl 1-(3-isopropoxy-4-methoxyphenethyl)aziridine-2-carboxylate with a β-bromo-β-nitrostyrene derivative, followed by a palladium-catalyzed CDC reaction. beilstein-archives.org Subsequent deprotection of the isopropyl ether groups, often with boron trichloride (B1173362) (BCl₃), yields the final natural product. beilstein-archives.orgnih.gov

Another approach involves the Vilsmeier-Haack formylation of a dihydropyrrolo[2,1-a]isoquinoline core, followed by iterative bromination and cross-coupling reactions to install the required aryl groups. nii.ac.jp The final lamellarin skeleton is then formed via a palladium-catalyzed oxidative lactonization. nii.ac.jp

| Target Compound | Key Precursors/Intermediates | Key Reactions | Overall Yield | Reference |

| Lamellarin Z | Ethyl 1-(3-isopropoxy-4-methoxyphenethyl)aziridine-2-carboxylate, (Z)-4-(2-bromo-2-nitrovinyl)-1,2-dimethoxybenzene | [3+2] Cycloaddition, Pd-mediated CDC, BCl₃ deprotection | Not specified | beilstein-archives.org |

| Lamellarin G | Pyrrole ester derived from aziridine-2-carboxylate (B8329488) and β-bromo-β-nitrostyrene | Pd-mediated CDC, BCl₃ deprotection | 88% (deprotection step) | beilstein-archives.org |

| Lamellarin D | 2-(4-Isopropoxy-3-methoxyphenyl)acetaldehyde, 2-(3-Isopropoxy-4-methoxyphenyl)ethylamine | AgOAc-mediated oxidative coupling, Vilsmeier-Haack reaction | 16.6% | mdpi.com |

| Lamellarin S | 3,4-Diisopropoxybenzaldehyde | Suzuki coupling, Pd-mediated cyclization under decarboxylation | 7% (over 11 steps) | nih.gov |

| Lamellarin N | Pentacyclic lactone intermediate 15b | DDQ oxidation, BCl₃ deprotection | Not specified | beilstein-archives.org |

Beta-Carbolines

Beta-carbolines are a large family of indole (B1671886) alkaloids that possess a tricyclic pyrido[3,4-b]indole ring system. analis.com.myijpar.com These compounds are found in nature and can be synthesized through various methods, with the Pictet-Spengler reaction being the most prominent. sciforum.netljmu.ac.uk This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization. sciforum.net

Structural analogs of this compound, particularly substituted benzaldehydes like vanillin (4-hydroxy-3-methoxybenzaldehyde) or 3,4-dimethoxybenzaldehyde, serve as the aldehyde component in these syntheses. sciforum.net The choice of aldehyde directly determines the substitution pattern on the C-1 position of the resulting beta-carboline ring. The synthesis typically proceeds through a tetrahydro-β-carboline intermediate, which is then aromatized via oxidation to yield the final β-carboline. analis.com.my

| Synthesis Method | Key Reactants | Key Features | Reference |

| Pictet-Spengler Reaction | L-tryptophan, Formaldehyde | Forms tetrahydro-β-carboline intermediate, followed by decarboxylation/aromatization. | analis.com.my |

| Pictet-Spengler/Oxidation | Tryptophan, 3,4-Dimethoxybenzaldehyde | One-pot condensation followed by oxidation to yield the aromatic β-carboline directly. | sciforum.net |

| Palladium-Catalyzed Reactions | 3-Bromoindoles, Carbonyl derivatives | Involves enolate arylation and subsequent condensation to form the pyridine (B92270) ring. | ljmu.ac.uk |

| Condensation of Diketoindoles | Diketoindole derivatives, Ammonia source | Cyclocondensation procedure to generate the pyridine ring of the β-carboline. | ljmu.ac.uk |

Strategies for Constructing Functionalized Phenolic Ether Scaffolds

The construction of functionalized phenolic ethers, including the this compound framework, is fundamental to their application in more complex syntheses. Modern organic chemistry offers a toolkit of reactions to build and modify these scaffolds with high precision and efficiency.

Direct C-H Functionalization

One of the most powerful modern strategies is the direct functionalization of C-H bonds on the phenolic ring. rsc.org This atom-economical approach avoids the need for pre-functionalized starting materials like aryl halides. rsc.org Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), enables the site-selective introduction of alkyl, aryl, and other functional groups at positions ortho to the hydroxyl or ether group. researchgate.net For instance, Pd(II)-catalyzed ortho-alkenylation of unprotected phenols has been developed, using the phenol group itself as a directing group to achieve high site-selectivity. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions remain a cornerstone for constructing complex aryl ether scaffolds. Reactions such as the Suzuki, Heck, and Sonogashira couplings are routinely used to form new carbon-carbon bonds, attaching various substituents to the phenolic core. These methods are integral to the synthesis of polycyclic systems like lamellarins, where Suzuki couplings are employed to build biaryl linkages. mdpi.comnih.gov

Etherification and Deprotection

The formation of the ether linkages themselves is a critical step. Palladium-catalyzed decarboxylative allylic etherification of phenols with reagents like vinyl ethylene (B1197577) carbonate provides a regioselective method to construct allylic aryl ethers. frontiersin.org Conversely, the selective cleavage of ether bonds is equally important for synthetic manipulation, particularly when using ether groups as protecting groups. chemrxiv.org For example, isopropyl ethers are commonly used to protect phenolic hydroxyls during a synthetic sequence and are later removed, often under mild conditions using Lewis acids like BCl₃, to reveal the free phenol in the final product. beilstein-archives.orgnih.gov A recently developed method uses visible-light photoredox catalysis for the chemoselective deprotection of phenolic ethers, offering a sustainable alternative to harsh chemical reagents. chemrxiv.org

| Synthetic Strategy | Description | Typical Catalysts/Reagents | Bond Formed | Reference |

| Direct C-H Activation | Site-selective functionalization of C-H bonds on the phenol ring. | Pd(II), Rh(III) | C-C, C-Heteroatom | rsc.orgresearchgate.net |

| Suzuki Coupling | Cross-coupling of an organoboron compound with an aryl halide/triflate. | Pd catalysts (e.g., Pd(OAc)₂) | C-C (Aryl-Aryl) | mdpi.comnih.gov |

| Allylic Etherification | Decarboxylative reaction of phenols with vinyl ethylene carbonate. | PdCl₂(dppf) | C-O (Allyl-Aryl Ether) | frontiersin.org |

| Ether Deprotection | Selective cleavage of ether bonds to reveal free phenols. | BCl₃, Photoredox catalysts | - | beilstein-archives.orgnih.govchemrxiv.org |

Fundamental Chemical Reactivity and Mechanistic Studies of 3 Isopropoxy 2 Methoxyphenol

Aryl Ether Cleavage Reactions

The cleavage of the carbon-oxygen bonds in the methoxy (B1213986) and isopropoxy groups is a key reaction pathway for this compound. Ether cleavage can proceed through different mechanisms depending on the reaction conditions and reagents. wikipedia.org Due to their general stability, cleaving ether bonds typically requires strong reagents or specific catalytic conditions. wikipedia.org

Electrocatalytic hydrogenation (ECH) is a method that can be employed to cleave aryl ether bonds under relatively mild conditions of temperature and pressure. researchgate.net In this process, chemisorbed hydrogen is generated in situ on the surface of an electrocatalyst by the reduction of water. researchgate.net This atomic hydrogen then reacts with the adsorbed organic substrate. researchgate.net

Studies on lignin (B12514952) model compounds, such as guaiacol (B22219), at Raney nickel and palladium-based cathodes provide insight into the potential ECH pathways for 3-Isopropoxy-2-methoxyphenol. researchgate.netresearchgate.net At Raney nickel cathodes in aqueous sodium hydroxide, the hydrogenolysis of phenolic β-arylethyl-aryl ethers occurs, yielding a mixture of phenolic compounds. researchgate.net For a molecule like this compound, ECH would likely involve the cleavage of the C-O bonds of the ether groups. For instance, the ECH of guaiacol at 60°C can lead to demethoxylation and hydrogenation of the aromatic ring to produce cyclohexanol. researchgate.net

The selectivity of the cleavage (i.e., methoxy vs. isopropoxy) and the extent of hydrogenation would depend on factors such as the catalyst used, current density, and temperature. researchgate.net An increase in temperature and a lower current density generally favor the hydrogenation process over hydrogen evolution. researchgate.net

Table 1: Potential Products from Electrocatalytic Hydrogenation (ECH) of Guaiacol This table is based on findings from the ECH of guaiacol and serves as a model for the potential reactivity of this compound.

| Reactant | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| Guaiacol | Raney Ni cathode, aq. NaOH, 25°C | α-Methylvanillyl alcohol | researchgate.net |

| Guaiacol | Raney Ni cathode, aq. NaOH, 75°C | Phenol (B47542), Cyclohexanol | researchgate.net |

The scission of the ether bonds in this compound can occur via two primary pathways: homolytic and heterolytic cleavage. byjus.comunacademy.com The preferred pathway is determined by the reaction conditions. unacademy.com

Homolytic Fission: This process, also known as hemolysis, involves the symmetrical breaking of a covalent bond, where each fragment retains one of the bonding electrons, leading to the formation of free radicals. byjus.comchemistnotes.com Homolytic cleavage is typically initiated by high energy inputs, such as heat or ultraviolet (UV) radiation, and is common in non-polar environments. unacademy.comallen.in In the case of this compound, thermolysis could induce homolytic cleavage of the methyl C-O bond or the isopropyl C-O bond. Studies on 2-methoxyphenol have shown that thermolysis can lead to the homolytic cleavage of the methoxyl O–C bond. rsc.org The energy required for this process is the bond dissociation energy (BDE). allen.in

Heterolytic Fission: This pathway involves the unsymmetrical breaking of a bond, where one fragment retains the entire pair of bonding electrons, resulting in the formation of a cation and an anion. chemistnotes.comtestbook.com Acid-catalyzed cleavage of ethers is a classic example of heterolytic fission. wikipedia.org The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as a halide ion from HBr or HI, then attacks the electrophilic carbon atom. libretexts.orglibretexts.org The mechanism can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For the aryl ether linkages in this compound, the cleavage will always yield a phenol because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org Therefore, the products would be this compound's corresponding catechol derivative and an alkyl halide. Heterolytic bond dissociation generally requires more energy than homolytic dissociation in the gas phase, but is preferred in ionizing solvents. unacademy.com

Oxidation Pathways and Radical Chemistry

The phenolic hydroxyl group makes this compound susceptible to oxidation, which often proceeds through radical intermediates.

The initial step in the oxidation of many phenols is the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. cdnsciencepub.com This can be achieved through various means, including reaction with other radicals (like tert-butoxyl radicals) or direct photo-excitation. cdnsciencepub.com Methoxy-substituted phenoxy radicals have been generated and characterized using laser flash photolysis techniques. cdnsciencepub.com These radicals, particularly those with ortho-substituents like the 2-methoxyphenoxyl radical, exhibit characteristic absorptions around 400 nm and often a broader absorption at longer wavelengths in non-hydroxylic solvents. cdnsciencepub.com

The 3-isopropoxy-2-methoxyphenoxy radical would be stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atoms of the alkoxy groups. These radicals are highly reactive and can undergo various subsequent reactions, including dimerization or coupling reactions. mdpi.comacs.org The kinetics of their decay can be complex and are influenced by factors such as precursor concentration and the presence of radical scavengers. cdnsciencepub.com

Further oxidation of the phenoxy radical can lead to the formation of quinone or quinone methide intermediates. nih.govacs.org These species are highly electrophilic and can act as alkylating agents. google.com Studies on the radical-induced decomposition of 2-methoxyphenol have shown that it can lead to the formation of an o-quinone methide. rsc.org

For this compound, oxidation would likely lead to the formation of an ortho-quinone derivative. Mechanistic studies on similar compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol) suggest that metabolic oxidation can proceed through demethylation followed by oxidation to an o-quinone, which may exist in tautomeric equilibrium with a p-quinone methide. nih.govacs.org Isoeugenol (B1672232), a structural isomer, is thought to act via direct oxidation to a p-quinone methide. nih.govacs.org The presence of two adjacent alkoxy groups in this compound favors the formation of an o-quinone upon oxidation.

Substituent Effects on Reaction Kinetics and Thermodynamics

The methoxy and isopropoxy groups attached to the benzene (B151609) ring have a profound effect on the reactivity of this compound. Both are considered electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs, which outweighs their inductive electron-withdrawing effect. mdpi.comlibretexts.org

This electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. lumenlearning.com This "activation" of the ring increases the rates of reactions like electrophilic substitution. lumenlearning.com For radical reactions, these electron-donating substituents can stabilize the resulting phenoxy radical through resonance, which can influence the thermodynamics of its formation (e.g., by lowering the O-H bond dissociation enthalpy).

The position of the substituents is also critical. An ortho-methoxy group, as seen in guaiacol derivatives, can influence reactivity through steric effects or by direct electronic interactions. nih.gov In this compound, the two adjacent alkoxy groups will sterically hinder the neighboring positions and also electronically activate the ring. A study comparing eugenol and an isopropoxy-substituted analog found that replacing the methoxy group with an isopropoxy group led to a complete loss of skin sensitizing potential, indicating a significant change in the compound's chemical reactivity and metabolic pathways. nih.govacs.org The larger steric bulk of the isopropoxy group compared to the methoxy group can influence the approach of reactants and the stability of transition states, thereby affecting reaction kinetics.

Table 2: Influence of Substituents on Phenolic Reactivity This table summarizes general substituent effects on the reactivity of phenolic compounds.

| Substituent Type | Electronic Effect | Effect on Benzene Ring Reactivity | Example Groups | Reference |

|---|---|---|---|---|

| Activating | Electron-Donating (Resonance) | Increases rate of electrophilic substitution | -OH, -OCH₃, -OCH(CH₃)₂ | mdpi.comlumenlearning.com |

| Deactivating | Electron-Withdrawing (Inductive/Resonance) | Decreases rate of electrophilic substitution | -NO₂, -COOH, Halogens | mdpi.comlibretexts.org |

Inductive and Resonance Contributions of Isopropoxy and Methoxy Groups

The reactivity of the benzene ring in this compound is fundamentally dictated by the electronic effects of the hydroxyl, methoxy, and isopropoxy substituents. These effects can be dissected into two primary components: inductive effects and resonance effects.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Oxygen is more electronegative than carbon, and therefore, the oxygen atoms in the hydroxyl, methoxy, and isopropoxy groups exert an electron-withdrawing inductive effect (-I). This effect tends to decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The magnitude of the inductive effect generally diminishes with distance.

Resonance Effect (R or M): This effect involves the delocalization of lone pair electrons or pi (π) electrons through the π-system of the aromatic ring. The oxygen atoms of the hydroxyl, methoxy, and isopropoxy groups possess lone pairs of electrons that can be delocalized into the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic aromatic substitution. This is known as a positive resonance effect (+R or +M).

In the case of alkoxy groups like methoxy and isopropoxy, the resonance effect is generally considered to be more dominant than the inductive effect. wikipedia.org Consequently, these groups are classified as activating groups that direct incoming electrophiles to the ortho and para positions.

A quantitative comparison of the electronic effects of substituents can be made using Swain-Lupton parameters, which separate the electronic effect into field (F, representing the inductive effect) and resonance (R) components.

| Substituent | Field (F) | Resonance (R) |

|---|---|---|

| Methoxy (-OCH₃) | 0.54 | -1.68 |

| Isopropoxy (-OCH(CH₃)₂) | 0.90 | -2.88 |

Influence of Substitution Position on Aromatic Reactivity

The positions of the substituents on the phenol ring in this compound have a profound impact on the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating group and is ortho-, para-directing. The methoxy group at the 2-position and the isopropoxy group at the 3-position are also ortho-, para-directing activators.

In this specific arrangement, the directing effects of the three groups must be considered in concert. The hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The methoxy group at position 2 directs to positions 1, 3, and 5. The isopropoxy group at position 3 directs to positions 2, 4, and 6.

The positions on the aromatic ring can be evaluated for their relative activation:

Position 2: Ortho to the hydroxyl group and ipso to the methoxy group. This position is already substituted.

Position 3: Meta to the hydroxyl group and ipso to the isopropoxy group. This position is already substituted.

Position 4: Para to the hydroxyl group and meta to both the methoxy and isopropoxy groups. This position is strongly activated by the hydroxyl group's resonance effect.

Position 5: Ortho to the isopropoxy group and meta to the hydroxyl and methoxy groups. This position is activated by the isopropoxy group.

Position 6: Ortho to the hydroxyl group and meta to the isopropoxy group. This position is strongly activated by the hydroxyl group.

Considering the additive effects of the substituents, positions 4 and 6 are the most activated sites for electrophilic attack due to the strong ortho- and para-directing influence of the primary hydroxyl group.

However, steric hindrance also plays a crucial role. The isopropoxy group is significantly bulkier than the methoxy group. This steric bulk can hinder the approach of an electrophile to the adjacent position 4. Therefore, while position 4 is electronically highly activated, electrophilic attack may be sterically disfavored.

Position 6 is ortho to the hydroxyl group and less sterically hindered by the adjacent methoxy group compared to the isopropoxy group's effect on position 4. Position 5 is ortho to the bulky isopropoxy group, which would likely cause significant steric hindrance.

As a result, electrophilic aromatic substitution on this compound is expected to be highly regioselective. The primary directing influence is the hydroxyl group, strongly activating the ortho and para positions. The methoxy and isopropoxy groups further enhance the electron density of the ring. The final regiochemical outcome will be a balance between the strong electronic activation at positions 4 and 6 and the steric hindrance posed by the bulky isopropoxy group, likely favoring substitution at the less sterically encumbered position 6.

Computational Chemistry and Theoretical Investigations of 3 Isopropoxy 2 Methoxyphenol

Electronic Structure and Molecular Properties Calculation

The foundation of understanding a molecule's behavior lies in the calculation of its electronic structure and related properties. These computations reveal how electrons are distributed within the molecule and predict its stability, polarity, and spectral characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. arxiv.orggithub.io The primary application of DFT in studying a molecule like 3-Isopropoxy-2-methoxyphenol is the determination of its ground state geometry. This process, known as geometry optimization, involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable conformation. ntnu.no

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of spatial coordinates. ntnu.no The process employs various exchange-correlation functionals, which are mathematical approximations that account for the complex quantum mechanical interactions between electrons. Common functionals used for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE (Perdew-Burke-Ernzerhof). These functionals are paired with a basis set (e.g., 6-311G(d,p)), which is a set of mathematical functions used to describe the shape of the electron orbitals.

The output of a DFT geometry optimization provides precise bond lengths, bond angles, and dihedral angles. This optimized structure is the essential starting point for calculating all other molecular properties.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These orbitals are at the "frontier" between the occupied and unoccupied electron states and are central to chemical reactions. ossila.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor. ossila.com It often dictates nucleophilic and reductive behavior.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons; a lower energy LUMO signifies a better electron acceptor. ossila.com It is key to understanding electrophilic and oxidative behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several key electronic descriptors can be calculated to quantify reactivity:

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Table 1: Example Electronic Descriptors Calculated for a Methoxyphenol Derivative Note: The following values are illustrative for a related compound and are intended to demonstrate the type of data obtained from DFT calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.72 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.13 | Energy difference between HOMO and LUMO |

| Ionization Potential (IP) | 5.85 | Energy required to remove an electron |

| Electron Affinity (EA) | 0.72 | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.57 | Resistance to change in electron configuration |

| Electronegativity (χ) | 3.29 | Ability to attract electrons |

Reaction Mechanism Modeling and Pathway Elucidation

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the energetic landscape that connects reactants to products, providing a detailed picture of the reaction mechanism.

A Potential Energy Surface (PES) is a multidimensional map that plots the energy of a chemical system as a function of the positions of its atoms. libretexts.orgyoutube.com By calculating the energy at many different geometries, a landscape of energy "valleys" (stable reactants, products, and intermediates) and "mountain passes" (transition states) can be constructed. youtube.com

For this compound, PES mapping is invaluable for studying potential reaction mechanisms, such as its antioxidant activity. For instance, the reaction with a hydroxyl radical (•OH) could be modeled. The PES would show the energy changes as the radical approaches the molecule, abstracts a hydrogen atom from the phenolic hydroxyl group, and forms water and a phenoxy radical. The highest point along the lowest-energy path between the reactants and products is the transition state, and its energy determines the activation energy of the reaction. smu.edu Identifying this minimum energy path (MEP) is crucial for understanding reaction kinetics and feasibility. smu.edu

While PES mapping focuses on the energetic pathway, Molecular Dynamics (MD) simulations introduce temperature and time, modeling the actual movement of atoms. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that shows how their positions and velocities evolve over time. nottingham.edu.cn

For a molecule like this compound, which has flexible isopropoxy and methoxy (B1213986) groups, MD simulations are useful for conformational analysis. The molecule is not static; its side chains can rotate, leading to numerous possible shapes (conformers). MD simulations can explore this conformational landscape, revealing which conformers are most populated at a given temperature and how the molecule might change its shape to interact with another molecule or enter the active site of an enzyme. This dynamic picture provides a more realistic view of molecular behavior and reactivity than static models alone. semanticscholar.org

Structure-Reactivity Relationship (SAR) Analysis from a Theoretical Perspective

Structure-Reactivity Relationship (SAR) analysis seeks to connect a molecule's structural or electronic features to its chemical reactivity or biological activity. Theoretical SAR uses computationally derived descriptors, like those from DFT, as the basis for these relationships.

By calculating properties such as the HOMO-LUMO gap, dipole moment, and electrostatic potential for a series of related methoxyphenol derivatives, a quantitative model can be built. This model, often referred to as a Quantitative Structure-Activity Relationship (QSAR) model, uses statistical methods to create an equation that links the calculated descriptors to an experimentally measured activity (e.g., antioxidant capacity). sigmaaldrich.com

For this compound, a theoretical SAR study could involve comparing its calculated properties to those of other known phenolic antioxidants. For example, the O-H bond dissociation enthalpy (BDE) is a key descriptor for antioxidant activity via the hydrogen atom transfer mechanism. DFT calculations can predict the BDE for this compound. By correlating this calculated BDE with experimental data from similar compounds, its potential antioxidant efficacy can be predicted before it is synthesized or tested in a lab, showcasing the predictive power of computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. For phenolic compounds, QSAR studies are frequently employed to predict activities such as antioxidant potential, toxicity, and receptor binding affinity. The development of a robust QSAR model involves several key steps, beginning with the compilation of a dataset of molecules with known activities and the calculation of molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, these descriptors would be categorized as follows:

Physicochemical Descriptors: These describe broad molecular properties. A key descriptor for phenolic compounds is the logarithm of the n-octanol/water partition coefficient (logP), which models the lipophilicity of the molecule. The acidity of the phenolic hydroxyl group, represented by its pKa, is another critical descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as the number of atoms, bonds, and rings, which describe the size, shape, and degree of branching.

Electronic Descriptors: These quantify the electronic properties of the molecule. For phenols, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO energy, for instance, is related to the molecule's ability to donate an electron, a key step in the antioxidant activity of many phenols. The electrostatic potential at the nuclei can also serve as a reactivity descriptor.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond, are crucial for predicting the radical scavenging activity of phenolic antioxidants.

Once a diverse set of descriptors is calculated for a training set of molecules, statistical methods are used to build the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most relevant descriptors to the activity.

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the brain, capable of capturing intricate relationships between descriptors and activity.

Support Vector Machines (SVM): This is a machine learning technique that can be used for both regression and classification tasks in QSAR.

The predictive power of the developed QSAR model is then evaluated using internal and external validation techniques to ensure its reliability. For this compound, a QSAR model could be used to predict its antioxidant capacity by correlating its calculated descriptors with the experimentally determined antioxidant activities of a series of related phenolic compounds.

Table 1: Common Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Category | Specific Descriptor | Relevance to Phenolic Compounds |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and interaction with biological targets. |

| pKa (Acidity) | Relates to the ease of proton donation, which is important for certain antioxidant mechanisms. | |

| Electronic | HOMO Energy | Indicates the capacity to donate an electron, crucial for radical scavenging. |

| LUMO Energy | Relates to the ability to accept an electron. | |

| Dipole Moment | Describes the polarity of the molecule, affecting its interactions. | |

| Quantum Chemical | O-H Bond Dissociation Enthalpy (BDE) | A primary indicator of the ease of hydrogen atom transfer to a radical species. |

| Topological | Molecular Weight | A simple descriptor of the molecule's size. |

| Solvent-Accessible Surface Area | Measures the surface area of the molecule that is accessible to a solvent, influencing interactions. |

Computational Insights into Steric and Electronic Influences on Reactivity

Computational methods, particularly Density Functional Theory (DFT), are invaluable for dissecting the steric and electronic effects of substituents on the reactivity of a phenolic ring. For this compound, the isopropoxy and methoxy groups at the ortho and meta positions relative to the hydroxyl group significantly modulate its chemical properties.

Electronic Influences:

The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are both electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron donation increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to these substituents. This has several consequences:

Enhanced Reactivity in Electrophilic Aromatic Substitution: The increased electron density makes the aromatic ring more susceptible to attack by electrophiles.

Impact on Acidity: The electron-donating nature of these groups tends to decrease the acidity (increase the pKa) of the phenolic hydroxyl group compared to unsubstituted phenol (B47542), as it destabilizes the resulting phenoxide ion.

Antioxidant Activity: The electron-donating properties are known to lower the O-H bond dissociation enthalpy (BDE), which generally enhances the radical scavenging activity of phenols by facilitating hydrogen atom donation. Computational calculations can precisely quantify the BDE and ionization potential, providing a theoretical basis for the antioxidant potential of this compound.

DFT calculations can be used to visualize these electronic effects through the mapping of molecular orbitals (HOMO and LUMO) and the calculation of atomic charges. The HOMO, for instance, is typically localized on the phenolic ring and the oxygen atom, and its energy level is a direct indicator of the molecule's electron-donating ability.

Steric Influences:

The isopropoxy group is significantly bulkier than a methoxy group. This steric hindrance can have a profound impact on the reactivity of this compound:

Regioselectivity of Reactions: The bulky isopropoxy group can block access to the adjacent positions on the aromatic ring, thereby directing incoming reactants to less hindered sites. In electrophilic substitution reactions, this steric hindrance could influence the position of the incoming electrophile.

Accessibility of the Hydroxyl Group: The proximity of the isopropoxy group to the phenolic hydroxyl group might sterically hinder the approach of other molecules to the hydroxyl group. This could potentially affect reaction rates, for example, in reactions where the hydroxyl group is the primary site of attack.

Table 2: Predicted Steric and Electronic Effects of Substituents in this compound

| Substituent | Position Relative to -OH | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| 2-Methoxy (-OCH₃) | Ortho | Electron-donating (Resonance) | Moderate | Increases electron density on the ring; may slightly hinder access to the -OH group. |

| 3-Isopropoxy (-OCH(CH₃)₂) | Meta | Electron-donating (Resonance) | High | Increases electron density on the ring; significantly hinders access to adjacent positions. |

Environmental Chemical Fate and Biogenesis of Phenolic Ethers

Biogenesis and Natural Occurrence of Related Alkoxyphenols

The natural synthesis of alkoxyphenols is intrinsically linked to the broader pathways of phenolic compound biosynthesis in plants and microorganisms. These pathways generate a vast array of secondary metabolites with diverse ecological roles.

The biosynthesis of phenolic compounds in plants primarily follows two major pathways: the shikimic acid pathway and the phenylpropanoid pathway. youtube.com These pathways work in concert to produce the foundational structures of most plant phenolics.

The shikimic acid pathway begins with the precursors phosphoenolpyruvate and erythrose-4-phosphate, which are intermediates in glycolysis and the pentose phosphate (B84403) pathway, respectively. youtube.comnih.gov Through a series of enzymatic steps, this pathway yields shikimic acid, which is then converted to chorismic acid. Chorismic acid is a critical branch point, leading to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. youtube.com

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. youtube.comnih.gov This step is a key regulatory point in the biosynthesis of many phenolic compounds. nih.govnih.gov Subsequently, a series of hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL), modify the cinnamic acid backbone to produce a variety of hydroxycinnamic acids and their CoA esters. nih.govnih.gov These intermediates serve as precursors for a wide range of phenolic compounds, including flavonoids, lignans, and stilbenes. The formation of the ether linkages in alkoxyphenols often involves O-methylation, a common modification in the phenylpropanoid pathway catalyzed by O-methyltransferases.

Key Enzymes in Phenolic Compound Biosynthesis

| Enzyme | Abbreviation | Role in Biosynthesis |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid, a committed step in the phenylpropanoid pathway. nih.govnih.gov |

| Cinnamate-4-hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. nih.govnih.gov |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid and other hydroxycinnamic acids by forming their corresponding CoA esters. nih.govnih.gov |

| Chalcone synthase | CHS | A key enzyme in the flavonoid biosynthesis pathway, catalyzing the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov |

Oxidative phenol (B47542) coupling is a crucial biosynthetic reaction that leads to the formation of a wide variety of complex natural products. rsc.orgresearchgate.netrsc.org This process involves the oxidation of phenolic substrates to form radical intermediates, which then couple to form new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. nih.govnih.gov This coupling can occur between two identical phenol molecules (homo-coupling) or between two different molecules (cross-coupling). nih.gov

The regioselectivity of the coupling (i.e., whether it occurs at the ortho or para position to the hydroxyl group) is influenced by the specific enzymes involved and the structure of the phenolic substrate. nih.gov Oxidative phenol coupling is fundamental to the biosynthesis of numerous classes of natural products, including:

Lignans and Neolignans: Dimers of phenylpropanoid units linked by C-C or C-O bonds.

Biphenols: Compounds containing two directly linked phenolic rings. nih.gov

Alkaloids: A diverse group of nitrogen-containing natural products, many of which are formed through intramolecular oxidative phenol coupling.

Enzymes such as peroxidases and laccases are often implicated in mediating these oxidative coupling reactions in nature.

Environmental Transformation Pathways of Alkoxyphenols

Once released into the environment, alkoxyphenols are subject to various transformation processes that determine their persistence, transport, and ultimate fate. These transformations can be broadly categorized as chemical degradation and microbial metabolism.

In aquatic and terrestrial environments, the chemical degradation of alkoxyphenols can be influenced by several factors, including sunlight, reactive oxygen species, and the chemical composition of the surrounding medium.

Photodegradation: Direct absorption of sunlight can lead to the photochemical transformation of phenolic compounds. nih.gov This process can involve the cleavage of chemical bonds and the formation of reactive intermediates. The rate and extent of photodegradation are dependent on the specific chemical structure of the alkoxyphenol and the intensity of solar radiation.

Oxidation by Reactive Species: Phenolic compounds can be oxidized by various reactive species present in the environment, such as hydroxyl radicals (•OH). mdpi.comnih.gov In the atmosphere, gas-phase and multiphase reactions with •OH can be a significant degradation pathway. nih.gov In aquatic systems, •OH can be generated through photochemical processes involving dissolved organic matter. These oxidation reactions can lead to the formation of a variety of transformation products, including other phenolic compounds, quinones, and ring-cleavage products. nih.gov

Nitration: In the presence of nitrogen oxides, phenolic compounds can undergo nitration to form nitrophenols. mdpi.com This can occur in the atmosphere and in aqueous environments.

Microorganisms play a critical role in the environmental fate of alkoxyphenols through their metabolic activities. researchgate.net A diverse range of bacteria and fungi have been shown to degrade phenolic compounds. researchgate.net

One notable mechanism for the microbial degradation of certain alkoxyphenols is ipso-substitution . This pathway has been observed in bacteria such as Sphingobium xenophagum and Sphingomonas sp. researchgate.netnih.govchimia.chnih.gov The process involves an initial hydroxylation of the aromatic ring at the carbon atom that bears the alkoxy substituent (the ipso position). researchgate.netchimia.ch This is followed by the cleavage of the ether bond and the release of the alkyl group. For instance, the degradation of 4-alkoxyphenols by Sphingobium xenophagum proceeds through the formation of a 4-hydroxy-4-alkylcyclohexa-2,5-dienone (a quinol) intermediate. researchgate.netchimia.ch

The ability of microorganisms to utilize alkoxyphenols as a source of carbon and energy is a key factor in their natural attenuation in the environment. The efficiency of biodegradation can be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of other nutrients.

Advanced Analytical Methodologies for the Research of 3 Isopropoxy 2 Methoxyphenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 3-Isopropoxy-2-methoxyphenol, offering non-destructive analysis of its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. mestrelab.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the isopropoxy group's methine proton, and the isopropoxy group's methyl protons. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl, methoxy, and isopropoxy groups. stackexchange.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. youtube.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY helps identify spin-coupled protons (e.g., within the isopropoxy group and the aromatic ring), while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of all ¹H and ¹³C signals. researchgate.net These advanced experiments are crucial for confirming the final, detailed structure. mestrelab.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar methoxyphenol compounds and standard chemical shift increments.

| Atom Type | Signal | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | H-4, H-5, H-6 | 6.7 - 7.0 | 110 - 125 | Multiplet |

| Methoxy CH₃ | OCH₃ | ~3.8 | ~56 | Singlet |

| Isopropoxy CH | OCH(CH₃)₂ | ~4.5 | ~72 | Septet |

| Isopropoxy CH₃ | OCH(CH₃)₂ | ~1.3 | ~22 | Doublet |

| Aromatic C-OH | C-1 | - | 145 - 150 | - |

| Aromatic C-OCH₃ | C-2 | - | 148 - 152 | - |

| Aromatic C-OCH(CH₃)₂ | C-3 | - | 138 - 142 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. xmu.edu.cnfrontiersin.org These two methods are often complementary, as some molecular vibrations may be more active in either IR or Raman. mt.com

For this compound, IR spectroscopy would clearly show a broad absorption band characteristic of the phenolic hydroxyl (O-H) group stretch. youtube.com Other key absorptions would include C-H stretching from the aromatic ring and the aliphatic isopropoxy and methoxy groups, C-O stretching from the ether linkages, and C=C stretching from the aromatic ring. youtube.comresearchgate.net

Raman spectroscopy would also detect these functional groups, being particularly sensitive to the symmetric vibrations of the aromatic ring and the C-C bonds of the alkyl groups. mt.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450 - 1600 | IR, Raman |

| Ether C-O | C-O stretch | 1000 - 1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. lcms.cz For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The substitution of the benzene ring with hydroxyl, methoxy, and isopropoxy groups (auxochromes) typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, similar to related methoxyphenols which exhibit maxima around 220-230 nm and 280-290 nm. researchgate.netsielc.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which can be used to determine the elemental formula of a compound. creative-proteomics.comnih.gov For this compound (C₁₀H₁₄O₃), the theoretical monoisotopic mass can be calculated with high accuracy. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. escholarship.org

Table 3: Accurate Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Theoretical Monoisotopic Mass | 182.0943 u |

| Typical HRMS Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. d-nb.info This fragmentation pattern provides a "fingerprint" that can be used for structural elucidation.

In the MS/MS analysis of ionized this compound, characteristic fragmentation pathways would be expected. These include the loss of the isopropoxy group as a neutral radical or the loss of a propylene (B89431) molecule (C₃H₆), and the subsequent loss of a methyl radical (•CH₃) from the methoxy group. The analysis of these fragment ions helps to confirm the presence and connectivity of the substituent groups on the phenol (B47542) core. nist.govresearchgate.net

Table 4: Predicted Key Fragments in MS/MS Analysis of this compound (Precursor Ion [M+H]⁺: m/z 183.10)

| Proposed Fragment | Neutral Loss | Predicted Fragment m/z |

| [M+H - C₃H₇]⁺ | Isopropyl radical | 140.05 |

| [M+H - C₃H₆]⁺ | Propylene | 141.06 |

| [M+H - CH₃]⁺ | Methyl radical | 168.08 |

| [M+H - C₃H₆ - CH₃]⁺ | Propylene + Methyl radical | 126.05 |

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for the analysis of this compound, enabling its separation from complex matrices, determination of its purity, and accurate quantification. The selection of a specific method depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as primary methods for assessing the purity and performing quantitative analysis of phenolic compounds like this compound.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For phenolic compounds, which possess polar hydroxyl groups, chemical derivatization is often employed prior to analysis. This process, typically involving silylation, converts the polar -OH group into a less polar, more volatile silyl (B83357) ether, which improves peak shape and reduces tailing on common non-polar or semi-polar capillary columns. Quantitative analysis is commonly performed using a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity for organic compounds. The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram, often using an area normalization method.

Table 1: Typical GC Parameters for Analysis of Phenolic Compounds

| Parameter | Condition | Source(s) |

| Column | Capillary column (e.g., DB-5, Optima-17) | |

| 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | ||

| Carrier Gas | Nitrogen or Helium | |

| Inlet Temperature | 240-280°C | |

| Oven Program | Initial temp 60°C, ramp to 280°C | |

| Detector | Flame Ionization Detector (FID) | |

| Detector Temp | 260-280°C | |

| Injection Mode | Split (e.g., 20:1) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for less volatile or thermally sensitive compounds. Reversed-phase HPLC is the most common mode for separating phenols. In this approach, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid modifier, like formic or acetic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and consistent retention times. Quantification is typically achieved with a UV detector, as the aromatic ring in this compound absorbs ultraviolet light. Method validation according to established guidelines ensures that the analytical procedure is selective, linear, precise, and accurate for its intended purpose.

Table 2: Typical HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C8 or C18 (e.g., Primesep 100) | |

| 150 mm length x 4.6 mm I.D. x 5 µm particle size | ||

| Mobile Phase | Acetonitrile and/or Methanol with acidified water | |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Detector | UV/Vis or Diode Array Detector (DAD) | |

| Wavelength | ~280-330 nm | |

| Column Temp | 40°C |

When analyzing this compound in complex samples such as environmental extracts or biological fluids, the coupling of chromatographic separation with mass spectrometry (MS) provides a powerful analytical solution.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the definitive identification capabilities of MS. After separation on the GC column, molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries (e.g., NIST) for confident identification. This technique is invaluable for distinguishing the target analyte from other co-eluting matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing compounds that are not amenable to GC. The eluent from the HPLC column is introduced into an MS source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions in the gas phase. LC-MS, and particularly its tandem version (LC-MS/MS), is a highly selective and sensitive technique for quantifying trace levels of phenolic compounds in multifaceted matrices. The development of an LC-MS method requires careful selection of mobile phases that are volatile and compatible with the ionization source, such as using formic acid instead of non-volatile phosphate (B84403) buffers.

Specialized Analytical Techniques for Advanced Characterization

Beyond routine analysis, specialized techniques are employed for a more profound characterization of this compound, its metabolites, or related unknown compounds within a sample.

Tandem Mass Spectrometry (MS/MS) , whether coupled with GC or LC, significantly enhances analytical specificity and sensitivity. In an MS/MS experiment (e.g., using a triple quadrupole or ion trap instrument), a specific precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This technique, often operated in Multiple Reaction Monitoring (MRM) mode, is the gold standard for trace quantification in complex matrices because it minimizes background interference.

High-Resolution Mass Spectrometry (HRMS) , utilizing technologies like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability allows for the determination of a compound's elemental composition, which is a critical step in identifying unknown metabolites of this compound or other related novel compounds in a sample without the need for a reference standard.

Advanced Derivatization and Multidimensional Spectrometry can also be applied for advanced characterization. Chemical derivatization can be used not only to improve chromatographic behavior but also to introduce specific tags that yield diagnostic fragmentation patterns in mass spectrometry. Furthermore, advanced techniques like two-dimensional tandem mass spectrometry (2D MS/MS) can provide comprehensive structural information on all compounds in a mixture without prior chromatographic separation, significantly reducing analysis time. For complete structural elucidation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are indispensable, providing detailed information about the chemical structure and connectivity of atoms within the molecule.

Future Research Directions and Applications in Chemical Synthesis and Mechanistic Understanding

Development of Sustainable Synthetic Routes for Alkoxyphenols

The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign synthetic methods for producing alkoxyphenols. nih.gov Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic catalysts. nih.gov

Key research avenues include:

Aqueous Micellar Catalysis: Expanding the use of "designer" surfactants to create nanoreactors in water could eliminate the need for volatile organic solvents, which account for the majority of organic waste in chemical synthesis. ucsb.edu Research into amphiphiles derived from renewable sources like vitamin E (e.g., TPGS-750-M) and phytosterols (B1254722) (e.g., Nok and Savie) will be crucial for enabling reactions such as cross-couplings to be performed under mild, aqueous conditions. ucsb.edu

Catalyst Optimization: Efforts will be directed towards designing highly efficient catalysts that can be used at parts-per-million (ppm) levels, significantly reducing metal waste. For instance, adapting palladium-catalyzed reactions, which are fundamental in C-O bond formation, to operate effectively at ultra-low concentrations in water is a major goal. ucsb.edu

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reactions and reduce thermal energy input offers a promising path to more sustainable processes. These techniques can often lead to shorter reaction times and higher yields compared to conventional heating.

Bio-based Feedstocks: A long-term goal is the synthesis of alkoxyphenols from renewable lignocellulosic biomass instead of petroleum-based starting materials like resorcinol. chemicalbook.com This involves developing novel catalytic pathways for the selective functionalization of bio-derived phenolic compounds.

Table 1: Comparison of Synthetic Approaches for Alkoxyphenols

| Feature | Conventional Synthesis | Sustainable Future Directions |

| Solvent | Volatile Organic Solvents (e.g., Ether, DCM) | Water with "designer" surfactants |

| Catalyst | High-loading transition metals | Ultra-low (ppm) catalyst loading; biocatalysts |

| Energy Input | Conventional heating (reflux) | Microwave, sonication, ambient temperature |

| Starting Materials | Petroleum-derived (e.g., Resorcinol) | Lignocellulosic biomass, renewable feedstocks |

| Byproducts | Stoichiometric inorganic salts, organic waste | Minimized waste, recyclable catalysts |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

Understanding and expanding the reactivity of alkoxyphenols beyond classical transformations is essential for their application in synthesizing complex molecules. Future work will focus on discovering new reactions and the catalysts that enable them.

C-H Activation: A significant area of future research involves the direct functionalization of C-H bonds on the aromatic ring of compounds like 3-Isopropoxy-2-methoxyphenol. This approach avoids the need for pre-functionalized substrates (e.g., aryl halides) and offers a more atom-economical route to elaborated structures. Developing regioselective catalytic systems for this purpose is a key challenge.

Oxidative Coupling Reactions: Investigating oxidative Heck-type reactions involving alkoxyphenols and organoboron reagents could unlock new pathways for carbon-carbon bond formation. nih.gov The development of chiral ligands for palladium(II) catalysts may allow for enantioselective transformations, creating stereogenic centers with high control. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a powerful and sustainable tool. Research into photoredox-catalyzed transformations of alkoxyphenols could enable novel bond formations and functional group interconversions under exceptionally mild conditions, potentially accessing reactivity patterns that are inaccessible through traditional thermal methods.

Rearrangement Reactions: Mechanistic studies have shown that alkyl groups can migrate from the phenolic ether to the aromatic ring under certain conditions. nih.govresearchgate.netsemanticscholar.org Future research could explore catalytic systems that control and exploit these intramolecular rearrangements to synthesize specific isomers of substituted phenols that are otherwise difficult to access.

Leveraging Computational Chemistry for De Novo Design and Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and reactions. nih.gov For alkoxyphenols, future applications will span from designing novel structures to predicting their behavior.

De Novo Design: Generative artificial intelligence (AI) and machine learning models can be trained on existing chemical data to design new alkoxyphenol derivatives with specific desired properties (e.g., optimized electronic or biological characteristics). ethz.chcmu.edu These algorithms can navigate vast chemical spaces to suggest novel, synthetically feasible molecules that human chemists might not conceive. ethz.chbenevolent.com

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of reactions involving alkoxyphenols. nih.govresearchgate.net This understanding allows for the rational design of more efficient catalysts. For example, by modeling the transition states of catalytic cycles, researchers can modify ligand structures to lower activation barriers and improve reaction rates and selectivity. nih.govsemanticscholar.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can predict the physicochemical properties, spectral characteristics, and potential biological activity of hypothetical alkoxyphenol derivatives. This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net

Elucidation of Complex Biotransformation Pathways

When a compound like this compound is introduced into a biological system, it undergoes metabolic changes, primarily in the liver, that determine its fate and biological effect. nih.gov Understanding these biotransformation pathways is critical.

The metabolism of xenobiotics typically occurs in phases:

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For this compound, the primary routes are expected to be catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Likely transformations include:

O-dealkylation: Cleavage of the ether bonds, leading to the removal of the isopropyl group (forming 2-methoxy-1,3-benzenediol) or the methyl group (forming 3-isopropoxy-1,2-benzenediol).

Aromatic Hydroxylation: Addition of a hydroxyl group to an unoccupied position on the benzene (B151609) ring.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous hydrophilic molecules to facilitate excretion. nih.gov Key conjugation reactions for the phenolic hydroxyl groups include:

Glucuronidation: Attachment of glucuronic acid.

Sulfation: Addition of a sulfate (B86663) group.

Future research will utilize advanced techniques like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to identify and quantify these metabolites in in vitro (e.g., liver microsomes) and in vivo models. Stable isotope labeling studies, where specific atoms in this compound are replaced with isotopes like ¹³C or ²H, will be instrumental in tracing the metabolic fate of the molecule.

Advancements in Analytical Characterization of Isopropoxyphenols

Unambiguous characterization is the bedrock of chemical research. While standard techniques like NMR and IR spectroscopy are essential, the complexity of reaction mixtures and biological samples containing isopropoxyphenol isomers and metabolites demands more sophisticated analytical methods. researchgate.net

Future research will increasingly rely on:

Hyphenated Mass Spectrometry Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for separating complex mixtures and identifying individual components based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) will be essential for determining the exact elemental composition of novel compounds and metabolites.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be crucial for definitively assigning the structure of complex alkoxyphenol derivatives and distinguishing between closely related isomers.

Chiral Chromatography: For reactions that produce chiral alkoxyphenols, specialized chromatographic techniques using chiral stationary phases will be necessary to separate and quantify the different enantiomers, which is critical for applications in pharmacology and materials science.

X-ray Crystallography: When a crystalline derivative can be obtained, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, which is invaluable for confirming connectivity and stereochemistry. researchgate.net

Table 2: Analytical Techniques for Isopropoxyphenol Characterization

| Technique | Information Provided | Application Area |

| GC-MS / LC-MS/MS | Separation and identification of components in mixtures; structural information from fragmentation. | Reaction monitoring, metabolite identification. |

| HRMS | Exact molecular formula determination. | Characterization of new compounds. |

| Multidimensional NMR | Detailed connectivity and spatial relationships of atoms. | Unambiguous structure elucidation of isomers. |

| Chiral Chromatography | Separation and quantification of enantiomers. | Asymmetric synthesis, pharmacological studies. |

| X-ray Crystallography | Absolute 3D molecular structure. | Definitive structural confirmation. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-isopropoxy-2-methoxyphenol with high purity?